molecular formula C18H17ClN2O3S B2707134 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-27-3

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2707134
CAS No.: 422527-27-3
M. Wt: 376.86
InChI Key: NDQYQBXGRAOWBG-UHFFFAOYSA-N
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Description

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chloro substituent at the 6-position, a 3,4-dimethoxyphenyl group at the 2-position, and a sulfanylidene group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloro Substituent: The chloro substituent at the 6-position can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the quinazolinone derivative with sulfur or sulfur-containing reagents under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the chloro substituent, potentially leading to the formation of dihydroquinazolinones or dechlorinated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones or dechlorinated derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1H-quinazolin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.

    6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-1H-quinazolin-4-one: Similar structure but with an oxo group instead of a sulfanylidene group.

Uniqueness

The presence of the sulfanylidene group in 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one imparts unique chemical properties, such as increased reactivity towards oxidation and the ability to form specific interactions with biological targets. This makes it distinct from its analogues and potentially more versatile in various applications.

Properties

CAS No.

422527-27-3

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.86

IUPAC Name

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)

InChI Key

NDQYQBXGRAOWBG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)OC

solubility

not available

Origin of Product

United States

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